Diethyl-alpha-fluoroglutarate
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
1842-31-5 |
|---|---|
Molecular Formula |
C9H15FO4 |
Molecular Weight |
206.21 g/mol |
IUPAC Name |
diethyl 2-fluoropentanedioate |
InChI |
InChI=1S/C9H15FO4/c1-3-13-8(11)6-5-7(10)9(12)14-4-2/h7H,3-6H2,1-2H3 |
InChI Key |
MENKREJKKLLGQP-UHFFFAOYSA-N |
SMILES |
CCOC(=O)CCC(C(=O)OCC)F |
Canonical SMILES |
CCOC(=O)CCC(C(=O)OCC)F |
Synonyms |
diethyl-alpha-fluoroglutarate |
Origin of Product |
United States |
The Significance of Fluorine in Organic and Medicinal Chemistry
The incorporation of fluorine into organic and medicinal chemistry scaffolds is a widely used strategy to enhance the parent molecule's inherent properties. bohrium.com Fluorine, being the most electronegative element, imparts unique characteristics to organic compounds. tandfonline.comnih.gov Its introduction can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profiles. tandfonline.comnih.gov
Key effects of fluorine substitution include:
Metabolic Stability: The carbon-fluorine (C-F) bond is significantly stronger than the carbon-hydrogen (C-H) bond. This strength makes fluorinated sites more resistant to metabolic oxidation by enzymes, which can prolong the drug's half-life and improve its bioavailability. tandfonline.comnih.gov
Lipophilicity and Permeability: Fluorine can increase the lipophilicity of a molecule, which can enhance its ability to cross cell membranes. nih.govresearchgate.net This modification is crucial for improving the absorption and distribution of a drug within the body. researchgate.net
Binding Affinity: The substitution of hydrogen with fluorine, which has a similar size, can enhance the binding affinity of a ligand to its target protein without causing significant steric hindrance. tandfonline.combenthamdirect.com The highly polarized C-F bond can engage in favorable electrostatic and hydrogen-bond interactions with protein receptors. nih.govbenthamdirect.com
Modulation of Acidity/Basicity (pKa): As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect, which can significantly alter the pKa of nearby acidic or basic functional groups. bohrium.comtandfonline.comnih.gov This modulation can influence a drug's solubility, absorption, and target interaction. nih.gov
These properties have led to the widespread presence of fluorine in a significant portion of commercial pharmaceuticals, including treatments for cancer, infectious diseases, and central nervous system disorders. nih.govnih.gov
Fluorinated Dicarboxylic Acid Derivatives As Key Intermediates
Fluorinated dicarboxylic acid derivatives, such as diethyl alpha-fluoroglutarate, are valuable building blocks in organic synthesis. These molecules possess multiple functional groups that allow for a variety of chemical transformations, making them versatile precursors for more complex structures.
The presence of the fluorine atom at the alpha-position (the carbon adjacent to one of the ester groups) in diethyl alpha-fluoroglutarate introduces the beneficial electronic properties of fluorine while providing two ester functionalities for further reactions. These esters can be hydrolyzed to carboxylic acids, converted to amides, or used in condensation reactions to build larger molecular frameworks. For example, a related compound, diethyl α-acetamido-α′-carboethoxy-α′-fluoroglutarate, has been synthesized through the reaction of fluoromalonate with ethyl α-acetamidoacrylate, demonstrating the utility of fluorinated glutarate structures in building more complex, functionalized molecules. scispace.com
The development of synthetic methods for creating fluorinated building blocks from readily available carboxylic acids is an active area of research, highlighting the demand for these intermediates in drug discovery and materials science. tandfonline.comresearchgate.net
Historical Context of α Fluorinated Ester Synthesis and Applications
Direct Fluorination Strategies
The introduction of a fluorine atom onto the α-carbon of diethyl glutarate can be achieved through either electrophilic or nucleophilic fluorination methods. These strategies rely on the generation of a reactive intermediate from the glutarate substrate that can then be attacked by a fluorine-bearing reagent.
Electrophilic Fluorination Approaches
Electrophilic fluorination is a common method for the synthesis of α-fluoro carbonyl compounds. This approach involves the reaction of an enolate or a similar nucleophilic carbon species with an electrophilic fluorine source ("F+"). For the synthesis of this compound, the enolate of diethyl glutarate is the key intermediate.
The general mechanism involves the deprotonation of diethyl glutarate at the α-position using a suitable base to form the corresponding enolate. This enolate then attacks an electrophilic fluorinating agent, resulting in the formation of this compound.
A range of modern electrophilic fluorinating reagents are available, with N-fluorosulfonimides being particularly effective. researchgate.net Commonly used reagents include N-fluorobenzenesulfonimide (NFSI) and 1-chloromethyl-4-fluoro-1,4-diazoniabicyclo[2.2.2]octane bis(tetrafluoroborate), commercially known as Selectfluor®. nih.govsigmaaldrich.com These reagents are favored for their stability, safety, and high reactivity. nih.govsigmaaldrich.com For instance, the fluorination of 1,3-dicarbonyl compounds, which are structurally related to the enolate of diethyl glutarate, has been successfully achieved using hypervalent iodine compounds in the presence of a fluoride (B91410) source, which can be considered a form of electrophilic fluorination. researchgate.net While a specific documented synthesis of this compound using this method is not prevalent in the reviewed literature, the established reactivity of these reagents with similar substrates provides a strong basis for its feasibility.
Table 1: Common Electrophilic Fluorinating Agents
| Reagent Name | Abbreviation | Key Features |
|---|---|---|
| N-Fluorobenzenesulfonimide | NFSI | Economical, stable, and soluble in various organic solvents. sigmaaldrich.com |
Nucleophilic Fluorination Approaches
Nucleophilic fluorination offers an alternative pathway to this compound. This strategy typically involves the displacement of a leaving group at the α-position of a suitable diethyl glutarate precursor with a nucleophilic fluoride source. A common precursor for this reaction is diethyl-α-hydroxyglutarate.
The synthesis of diethyl-α-hydroxyglutarate can be achieved through various methods, including the esterification of α-hydroxyglutaric acid. google.com This precursor can then be subjected to fluorination using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a widely used reagent for the nucleophilic fluorination of alcohols. researchgate.netlibretexts.org The reaction proceeds via the activation of the hydroxyl group by DAST, followed by nucleophilic attack of the fluoride ion.
While direct fluorination of diethyl-α-hydroxyglutarate to yield this compound is a plausible and synthetically useful transformation, specific examples with detailed reaction conditions and yields are not extensively reported in the surveyed literature. However, the use of DAST for the fluorination of a wide range of alcohols, including those in complex molecules, is well-established. nih.gov
Carbon-Carbon Bond Forming Reactions
The construction of the this compound framework can also be accomplished through reactions that form the carbon backbone while simultaneously introducing the fluorine atom or setting up a precursor for its introduction.
Michael Addition Reactions for Glutarate Framework Assembly
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a powerful tool for carbon-carbon bond formation. libretexts.org In the context of this compound synthesis, a key building block is diethyl fluoromalonate. chemimpex.combeilstein-journals.org This fluorinated malonic ester can act as the Michael donor.
A documented synthesis of a closely related compound, γ-fluoroglutamic acid, utilizes the Michael addition of diethyl fluoromalonate to ethyl 2-acetamidoacrylate. clockss.org This reaction demonstrates the feasibility of using diethyl fluoromalonate to construct a fluorinated glutarate skeleton. A plausible analogous synthesis of this compound would involve the Michael addition of diethyl fluoromalonate to an acrylate (B77674) ester, such as ethyl acrylate, in the presence of a base. The resulting adduct, after the reaction, would be a tri-ester which upon hydrolysis and decarboxylation would yield the desired product.
The synthesis of diethyl fluoromalonate itself can be achieved through various methods, including the reaction of diethyl chloromalonate with potassium fluoride, potentially with a phase-transfer catalyst like 18-crown-6 (B118740) to enhance reactivity. fluorine1.ru
Table 2: Illustrative Michael Addition for a Fluorinated Glutarate Framework
| Michael Donor | Michael Acceptor | Product (after workup) | Reference |
|---|---|---|---|
| Diethyl fluoromalonate | Ethyl 2-acetamidoacrylate | γ-Fluoroglutamic acid derivative | clockss.org |
Reformatsky Reactions in α-Fluoro-β-ketoester Synthesis
The Reformatsky reaction involves the reaction of an α-haloester with a carbonyl compound in the presence of zinc metal to form a β-hydroxy ester. wikipedia.org This reaction can be adapted to synthesize fluorinated compounds by using an α-fluoro-α-haloester. Ethyl bromofluoroacetate is a commercially available reagent that can be used for this purpose. sigmaaldrich.com
The reaction proceeds through the formation of an organozinc intermediate (a Reformatsky enolate) from the ethyl bromofluoroacetate, which then adds to the carbonyl group of an aldehyde or ketone. libretexts.orgwikipedia.org While the direct synthesis of this compound via a Reformatsky reaction is complex and not directly reported, this methodology is crucial in the synthesis of α-fluoro-β-hydroxy esters, which can be valuable precursors for more complex fluorinated molecules. For instance, the reaction of ethyl bromofluoroacetate with an appropriate electrophile could potentially lead to a precursor of the target molecule, although this would likely involve a multi-step sequence.
Other Condensation and Coupling Methods
The Claisen condensation is a fundamental carbon-carbon bond-forming reaction that involves the reaction between two esters in the presence of a strong base to form a β-keto ester. researchgate.net A mixed Claisen condensation, where one of the esters does not have α-hydrogens, can be used to control the reaction outcome. libretexts.org In principle, a mixed Claisen condensation between an α-fluoroester and an ester that can act as an acceptor could be envisioned as a route to a fluorinated β-ketoester, which could then be further manipulated to form this compound.
Furthermore, the Ireland-Claisen rearrangement of α-fluoro esters has been investigated as a method for the stereoselective synthesis of α-fluoro carboxylic acids, which are precursors to the corresponding esters. researchgate.netacs.org This rearrangement involves the formation of an ester enolate which then undergoes a rsc.orgrsc.org-sigmatropic rearrangement. While a more indirect approach, this demonstrates the utility of condensation and rearrangement reactions in the synthesis of α-fluorinated carbonyl compounds.
Multi-Step Synthesis from Precursors
Multi-step synthesis remains a fundamental approach for obtaining this compound. These methods involve a sequential series of chemical reactions starting from readily available precursors. The choice of precursor and synthetic route often depends on factors such as desired yield, purity, and scalability.
Strategies Utilizing Ethyl α,α,β-tribromopropionate
While direct search results detailing the synthesis of this compound from Ethyl α,α,β-tribromopropionate are not explicitly available, the synthesis of related fluorinated compounds often involves halogen exchange reactions. A plausible, though not directly documented, pathway could involve the reaction of Ethyl α,α,β-tribromopropionate with a suitable fluorinating agent to replace one or more bromine atoms with fluorine, followed by subsequent reactions to build the glutarate backbone. The specifics of such a multi-step process, including catalysts and reaction conditions, would require further research and experimental validation.
Approaches from Ethyl 2-fluoroacrylate
The synthesis of gamma-fluorinated analogues of glutamic acid has been achieved using Ethyl 2-fluoroacrylate. scispace.com This precursor serves as a key building block in a multi-step sequence. scispace.com A common strategy involves a Michael addition reaction where a nucleophile adds to the double bond of Ethyl 2-fluoroacrylate. This is followed by a series of transformations to elongate the carbon chain and introduce the second ester group, ultimately forming the this compound structure. The purity of the starting Ethyl 2-fluoroacrylate is crucial for the success of this synthesis. scispace.com
Derivations from Diethyl Fluoromalonate
Diethyl fluoromalonate is a versatile precursor for synthesizing various fluorinated compounds. sigmaaldrich.comresearchgate.net The synthesis of this compound from this starting material typically involves the alkylation of Diethyl fluoromalonate. In this process, the acidic proton on the fluorinated carbon is removed by a base to generate a carbanion, which then reacts with a suitable electrophile, such as an ethyl acrylate or a related three-carbon chain with a leaving group. This introduces the remaining part of the glutarate structure. Subsequent workup and purification steps yield the final product. The reactivity of Diethyl fluoromalonate has been studied in reactions with various aryl bromides and chlorides. sigmaaldrich.comchemicalbook.com
| Precursor | Key Reaction Type | Reagents & Conditions |
| Ethyl 2-fluoroacrylate | Michael Addition | Nucleophile, Base |
| Diethyl Fluoromalonate | Alkylation | Base, Electrophile (e.g., ethyl acrylate derivative) |
Acetylglutarate Ester Conversion to this compound
The conversion of Diethyl 2-acetylglutarate to this compound represents a potential synthetic pathway. nih.gov This transformation would likely involve a multi-step process beginning with the deacetylation of Diethyl 2-acetylglutarate to form a glutarate intermediate. This could be followed by a fluorination step, where a fluorinating agent is used to introduce a fluorine atom at the alpha position. The choice of fluorinating agent and reaction conditions would be critical to ensure regioselectivity and avoid side reactions.
Chemoenzymatic Synthetic Routes
Chemoenzymatic synthesis combines the selectivity of enzymatic catalysis with the versatility of chemical reactions to create efficient and sustainable synthetic pathways. mdpi.com This approach is gaining traction for the production of complex molecules, including fluorinated compounds. rsc.orgnih.gov
While specific chemoenzymatic routes for this compound are not extensively documented in the provided search results, the principles of this methodology can be applied. A potential chemoenzymatic strategy could involve the use of enzymes, such as lipases or esterases, for selective transformations. For instance, an enzyme could be used to resolve a racemic mixture of a fluorinated precursor, leading to an enantiomerically pure final product. The development of such routes often involves screening different enzymes and optimizing reaction conditions to achieve high conversion and selectivity. The integration of biocatalysis with traditional chemical steps can offer greener and more efficient alternatives to purely chemical syntheses. mdpi.com
Diastereoselective Synthesis Methodologies
Diastereoselective synthesis aims to control the formation of one diastereomer over another. This is often achieved by the influence of a pre-existing chiral center in the substrate or by the use of a chiral auxiliary that is temporarily incorporated into the molecule.
In substrate-controlled diastereoselective synthesis, a chiral center already present in the starting material directs the stereochemical outcome of the fluorination reaction. The inherent chirality of the substrate creates a steric and/or electronic bias, favoring the approach of the fluorinating agent from one face of the molecule over the other. This principle is fundamental in achieving diastereoselectivity. msu.edu
For instance, if a chiral center exists at a position remote to the α-carbon, it can still influence the conformation of the molecule, thereby creating a diastereotopic environment at the site of fluorination. The diastereoselectivity of such reactions is often dependent on the nature of the substituents and the reaction conditions, which can affect the conformational preferences of the substrate. Chelation control, where a metal coordinates to multiple functional groups in the substrate, can lock the molecule into a rigid conformation, leading to higher diastereoselectivity. msu.edu Powerful coordinating metals like Zn(II) and Ti(IV) are particularly effective in this regard, especially at low temperatures. msu.edu
A notable example involves the diastereoselective construction of carbon-heteroatom quaternary stereogenic centers. frontiersin.org While not directly this compound, the principles demonstrated in the synthesis of α-fluoro-β,γ-epoxy alkylphosphonates from racemic diethyl α-fluoro-β-ketophosphonates are relevant. frontiersin.org The addition of diazomethane (B1218177) to these ketophosphonates proceeded with diastereoselectivity, which could be explained by the addition to the carbonyl group based on the relative sizes of the substituents. frontiersin.org
| Starting Material | Reagent | Product | Diastereomeric Ratio (d.r.) |
| Diethyl (2-oxopropyl)phosphonate | CH2N2 | Diethyl (2-methyl-2,3-oxiran-2-yl)methylphosphonate | Not specified |
| Diethyl (2-oxo-2-phenylethyl)phosphonate | CH2N2 | Diethyl (2-phenyl-2,3-oxiran-2-yl)methylphosphonate | Not specified |
This table illustrates the principle of diastereoselective addition to a carbonyl group, a concept applicable to the synthesis of complex fluorinated molecules.
When the substrate is achiral, a chiral auxiliary can be employed to induce diastereoselectivity. The auxiliary is a chiral molecule that is covalently attached to the substrate, directs the stereochemical course of the fluorination, and is subsequently removed. The use of chiral auxiliaries is a reliable and practical method for constructing stereogenic centers. rsc.org
Prominent examples of chiral auxiliaries include Evans' oxazolidinones, Oppolzer's sultams, and Ellman's sulfinimines. rsc.org For example, in the synthesis of (Z)-fluoroalkene dipeptide isosteres, Oppolzer's sultam was used to control the stereochemistry at the C-terminal amino acid residue, resulting in high diastereoselectivity. rsc.org Although this example does not directly involve this compound, the strategy is broadly applicable. The chiral auxiliary is positioned to sterically block one face of the enolate, forcing the electrophilic fluorinating agent to attack from the less hindered face. After the reaction, the auxiliary can be cleaved to yield the enantioenriched α-fluorinated product. The efficiency of the diastereoselection depends on the rigidity of the transition state and the steric bulk of the auxiliary.
| Chiral Auxiliary | Application | Diastereoselectivity |
| Oppolzer's Sultam | Synthesis of (Z)-fluoroalkene dipeptide isosteres | High |
| Ellman's Imine | Synthesis of (Z)-fluoroalkene dipeptide isosteres | High |
This table showcases the effectiveness of chiral auxiliaries in achieving high diastereoselectivity in the synthesis of complex fluorinated molecules.
Substrate Control in Diastereoselective Transformations
Enantioselective Synthesis Approaches
Enantioselective synthesis focuses on the preferential formation of one enantiomer over the other, typically through the use of a chiral catalyst or a chiral reagent that is not incorporated into the final product.
Asymmetric catalysis is a powerful tool for the enantioselective synthesis of α-fluorinated esters. This approach utilizes a small amount of a chiral catalyst to generate a large amount of an enantioenriched product. Both metal-based and organocatalytic systems have been developed for this purpose.
A significant breakthrough was the use of a Ti/TADDOL complex to catalyze the α-fluorination of α-substituted acyclic β-keto esters using Selectfluor®, which yielded products with enantiomeric excesses (ee) ranging from 62–90%. nih.gov Copper complexes, such as Cu(II) combined with (S,S)-Nap-(R,R)-Box, have also been used with N-fluorobenzensulfonimide (NFSI) as the fluorinating agent, although with more modest success in some cases. nih.gov More recently, a dual catalytic system involving a chiral nucleophile (a cinchona alkaloid derivative) and an achiral transition metal complex (trans-(Ph3P)2PdCl2) has been shown to be highly effective for the α-fluorination of acid chlorides with NFSI, achieving up to >99% ee. nih.gov
Organocatalysis, which avoids the use of metals, has also emerged as a potent strategy. For instance, cinchona alkaloid-derived amines have been used to promote the asymmetric Robinson annulation of α-fluoro-β-ketoesters, achieving up to 99% ee and 20:1 dr. mdpi.com
| Catalyst System | Substrate Type | Fluorinating Agent | Enantiomeric Excess (ee) |
| Ti/TADDOL complex | α-substituted acyclic β-keto esters | Selectfluor® | 62-90% |
| Cu(II)/(S,S)-Nap-(R,R)-Box | Ethyl 1-indanone-2-carboxylate | NFSI | 34% |
| Benzoylquinidine / (Ph3P)2PdCl2 | p-Methoxyphenylacetyl chloride | NFSI | 98% |
| Cinchona alkaloid amine | α-fluoro-β-ketoester | N/A (part of annulation) | up to 99% |
This table summarizes various catalytic systems and their effectiveness in the enantioselective fluorination of different substrates.
The chiral pool strategy utilizes readily available, inexpensive, and enantiomerically pure natural products as starting materials. These natural compounds, such as amino acids, carbohydrates, and terpenes, possess defined stereocenters that can be elaborated into more complex chiral molecules like this compound.
For example, glutamic acid, which has a defined stereocenter at the α-position, can be a suitable starting material. Through a series of chemical transformations that preserve the initial stereochemistry, it is conceivable to introduce a fluorine atom at the α-position while maintaining the desired enantiomeric purity. This approach leverages the inherent chirality of the starting material to produce an enantioenriched final product. nih.gov
Chemo-enzymatic methods combine the advantages of chemical synthesis with the high selectivity of enzymatic transformations. researchgate.net These methods can be used for the kinetic resolution of a racemic mixture of this compound or for asymmetric induction.
In a kinetic resolution, an enzyme selectively reacts with one enantiomer of the racemic mixture, leaving the other enantiomer unreacted and thus enriched. rsc.org For example, lipases are commonly used to selectively hydrolyze one enantiomer of a racemic ester, allowing for the separation of the unreacted ester and the hydrolyzed acid, both in enantioenriched form. researchgate.net Candida antarctica lipase (B570770) B (CAL-B) is a particularly effective enzyme for such resolutions. researchgate.net
Asymmetric induction can be achieved by using an enzyme to catalyze a reaction that creates the chiral center. For instance, an enzyme could catalyze the fluorination of a prochiral precursor to this compound. While direct enzymatic fluorination is less common, enzymes can be used in preceding or subsequent steps to establish the stereochemistry. For example, an aldolase (B8822740) could be used to create a chiral precursor which is then chemically fluorinated. researchgate.net
| Enzyme | Method | Application | Result |
| Candida antarctica lipase B (CAL-B) | Kinetic Resolution | Hydrolysis of (S)-O-acetylcyanohydrin | (R)-O-acetylcyanohydrin with >99% ee |
| Lipase from Aspergillus niger | Protective group removal | Removal of acetyl group from N-acetylglycolylmannosamine | N-glycolylmannosamine |
This table provides examples of how enzymes can be used in chemo-enzymatic synthesis to achieve high enantiomeric purity.
Chemo-Enzymatic Resolution and Asymmetric Induction
Enzyme-Catalyzed Stereoselective Reductions
Enzyme-catalyzed reductions offer a powerful and green approach to establishing the desired stereochemistry in precursors of this compound. Ketoreductases (KREDs), in particular, have been instrumental in the stereoselective reduction of α-substituted-β-ketoesters, which are key intermediates. These enzymes, which are part of the dehydrogenase family, can reduce a ketone to a hydroxyl group, creating a new stereocenter with high diastereoselectivity and enantioselectivity. google.com
A common precursor for this compound is a substituted β-ketodiester, such as diethyl 2-fluoro-3-oxoglutarate. The reduction of the ketone at the C-3 position generates a hydroxyl group, leading to the formation of two chiral centers (at C-2 and C-3). The stereochemical outcome of this reduction is highly dependent on the specific ketoreductase used. By selecting the appropriate enzyme, it is possible to control the formation of either syn or anti diastereomers. alaska.edu
Research on analogous, non-fluorinated substrates like diethyl 2-oxoglutarate has demonstrated the efficacy of whole-cell biocatalysis. For instance, the yeast Rhodotorula minuta has been used for the enantioselective reduction of diethyl 2-oxoglutarate, yielding diethyl (S)-2-hydroxyglutarate with high conversion and enantiomeric excess. researchgate.net This highlights the potential of microbial systems for similar transformations on fluorinated analogs.
In a more direct parallel, studies on the reduction of diethyl 2-substituted-3-ketoglutarates using a panel of commercially available ketoreductases have shown excellent diastereoselectivity. Depending on the enzyme chosen from a screening set, different diastereomers can be obtained as the major product. For example, in the reduction of a related 2-substituted glutarate, specific KREDs were identified that could produce either the (2R, 3S) or the (2S, 3R) diastereomer with high selectivity. google.com This "enzyme-tuning" approach is a cornerstone of modern biocatalysis for creating stereocomplementary products.
Table 1: Stereoselective Reduction of Diethyl 2-Substituted-3-Ketoglutarates with Ketoreductases This table is based on data for analogous 2-substituted glutarates, illustrating the principle applicable to diethyl 2-fluoro-3-oxoglutarate.
| Enzyme ID | Substrate | Major Product Diastereomer | Yield |
| KRED 1001 | Diethyl 2-methyl-3-ketoglutarate | (2S, 3R) | 97% |
| KRED 1008 | Diethyl 2-methyl-3-ketoglutarate | (2R, 3S) | 90% |
| KRED 1004 | Diethyl 2-benzyl-3-ketoglutarate | (2S, 3R) | 62% |
| KRED 1008 | Diethyl 2-benzyl-3-ketoglutarate | (2R, 3S) | >95% |
Aminoacylase-Mediated Resolutions
Another powerful enzymatic strategy for obtaining enantiomerically pure this compound is through the kinetic resolution of a racemic mixture. This is typically performed on an N-acetylated derivative, such as N-acetyl-diethyl-alpha-fluoroglutamate. Aminoacylases are enzymes that selectively hydrolyze the N-acyl group from one enantiomer of a racemic mixture, allowing for the easy separation of the hydrolyzed amino acid from the unreacted N-acetylated enantiomer. unipd.it
This method is a cornerstone of industrial amino acid production and is highly effective for a wide range of substrates. unipd.itnih.gov The process involves the enzymatic hydrolysis of the amide bond in the L-enantiomer (the natural configuration for most amino acids), while the D-enantiomer remains unreacted. The resulting free L-amino acid and the N-acetyl-D-amino acid have different physical properties (e.g., solubility), which facilitates their separation.
The application of this method to a precursor of this compound would involve the synthesis of racemic N-acetyl-diethyl-alpha-fluoroglutamate. This racemic derivative would then be subjected to hydrolysis by an aminoacylase (B1246476), such as aminoacylase I from Aspergillus oryzae or porcine kidney. unipd.it The enzyme would selectively cleave the acetyl group from the L-enantiomer.
Table 2: Representative Aminoacylase-Mediated Resolution of N-Acetyl Amino Acids This table illustrates the general principle of the resolution process.
| Enzyme Source | Substrate | Product | Enantiomeric Excess (ee) |
| Aspergillus oryzae | Racemic N-acetyl-methionine | L-Methionine | >99% |
| Porcine Kidney | Racemic N-acetyl-valine | L-Valine | >99% |
| Aspergillus oryzae | Racemic N-acetyl-phenylalanine | L-Phenylalanine | >99% |
Control of Stereogenic Centers Adjacent to the Fluorine Atom
In syntheses that generate not only the C-2 stereocenter but also an adjacent one (e.g., at C-3 via reduction of a ketone), controlling the relative stereochemistry (syn vs. anti) is crucial. The diastereoselectivity of such reactions is influenced by the steric and electronic properties of the substrate and the nature of the catalyst or reagent.
In the context of enzyme-catalyzed reductions of precursors like diethyl 2-fluoro-3-oxoglutarate, the active site of the ketoreductase dictates the facial selectivity of hydride delivery to the carbonyl group. As shown in Table 1, different enzymes can exhibit opposite diastereoselectivities, providing access to different stereoisomers from the same starting material. google.comresearchgate.net This ability to select for a specific diastereomer is a significant advantage of biocatalysis over many traditional chemical methods.
Absolute Stereochemistry Determination Methodologies
Once a stereoselective synthesis is performed, it is imperative to determine the absolute configuration of the resulting product. A combination of spectroscopic and crystallographic techniques is typically employed for this purpose.
For fluorinated compounds like this compound, Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool. The Mosher ester analysis is a widely used NMR-based method for determining the absolute configuration of chiral alcohols and amines. umn.edunih.gov This method involves derivatizing the chiral alcohol (e.g., the hydroxyl group in a reduced precursor of this compound) with both enantiomers of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), also known as Mosher's acid. The resulting diastereomeric esters exhibit distinct chemical shifts in their ¹H and ¹⁹F NMR spectra. By analyzing the differences in these chemical shifts (Δδ = δS - δR), the absolute configuration of the alcohol can be deduced. alaska.edu
X-ray crystallography provides the most definitive determination of absolute stereochemistry, provided that a suitable single crystal of the compound or a derivative can be obtained. researchgate.net The diffraction pattern of the crystal allows for the unambiguous assignment of the three-dimensional arrangement of atoms in the molecule, confirming the absolute configuration established by other means.
Table 3: Common Methodologies for Absolute Stereochemistry Determination
| Method | Principle | Application to this compound Precursors |
| Mosher Ester Analysis (NMR) | Comparative ¹H and ¹⁹F NMR analysis of diastereomeric MTPA esters. umn.edunih.gov | Applicable to the hydroxylated precursor to determine the configuration of the C-3 carbinol center. |
| X-ray Crystallography | Diffraction of X-rays by a single crystal to determine the 3D structure. researchgate.net | Provides unambiguous assignment of all stereocenters if a crystalline derivative is available. |
| Chiral HPLC | Separation of enantiomers on a chiral stationary phase. | Used to determine enantiomeric excess (ee) and can be correlated to absolute configuration with a known standard. |
| Circular Dichroism (CD) | Differential absorption of left and right circularly polarized light. | The experimental spectrum is compared to a theoretically calculated spectrum for a known configuration. |
Chemical Reactivity and Derivatization of Diethyl Alpha Fluoroglutarate
Hydrolysis and Decarboxylation Reactions
The presence of two ester groups and a fluorine atom at the alpha-position dictates the hydrolytic and subsequent decarboxylative behavior of diethyl-alpha-fluoroglutarate. These reactions serve as pathways to important fluorinated analogues of glutaric acid and its derivatives.
Conversion to Fluoro-substituted Glutaric Acids
Hydrolysis of this compound under acidic or basic conditions is a fundamental reaction that cleaves the ester linkages to yield α-fluoroglutaric acid and ethanol (B145695). This transformation is analogous to the hydrolysis of other dialkyl esters. The reaction is typically carried out by heating the ester in the presence of a strong acid, such as hydrochloric acid, or a base like sodium hydroxide (B78521), followed by acidification.
While direct literature on the hydrolysis of this compound is specific, the synthesis of related compounds provides insight. For instance, the acid hydrolysis of ethyl α-carboethoxy-α-acetamido-γ-fluoroglutarate is a key step in producing 4-fluoroglutamic acid. scispace.com This suggests that the glutarate backbone remains intact during hydrolysis, allowing for the isolation of the corresponding fluoro-substituted dicarboxylic acid. The stability of the C-F bond under these conditions is crucial for the successful synthesis of these valuable fluorinated synthons. Moreover, 2-fluoroglutaric acid itself has been studied as a substrate for enzymes like glutamate (B1630785) mutase. scispace.com
Generation of Alpha-Keto-Fluoroglutarates
A significant reaction pathway for this compound involves its conversion to α-keto-fluoroglutarates. Specifically, 2-Keto-3-fluoroglutaric acid can be prepared through the acid hydrolysis of its diethyl ester, which is this compound. science.gov This process likely involves hydrolysis of the ester groups followed by a tautomerization or a related transformation facilitated by the acidic environment.
These resulting α-keto-fluoroglutarates are of interest in biochemical studies. For example, 2-oxo-3-fluoroglutarate has been shown to be an inhibitor of α-ketoglutarate-dependent enzymes. researchgate.net The synthesis of α-keto esters can also be achieved through various other oxidative methods starting from different precursors, highlighting the importance of this class of compounds. organic-chemistry.orgaurigeneservices.com
Transformations Involving the Ester Functionality
The diethyl ester groups of this compound are key sites for a variety of chemical modifications, including amidation, reduction, and transesterification, allowing for the synthesis of a diverse range of derivatives.
Amidation and Reduction Reactions
Amidation: The conversion of the ester groups to amides can be achieved by reacting this compound with ammonia (B1221849) or primary or secondary amines. This aminolysis reaction typically requires elevated temperatures or the use of catalysts. arcjournals.org General methods for the amidation of unactivated esters include solvent-free reactions catalyzed by substances like lithium hydroxide or the use of N-heterocyclic carbenes. arcjournals.org The presence of the electron-withdrawing fluorine atom at the α-position can activate the carbonyl group, potentially facilitating the nucleophilic attack by the amine. The synthesis of α-fluoroamides is of significant interest, and methods have been developed for their asymmetric synthesis from α-fluoroenals. nih.gov
Reduction: The ester functionalities of this compound can be reduced to primary alcohols using strong reducing agents. Lithium aluminum hydride (LiAlH₄) is a potent reagent capable of reducing esters to alcohols. masterorganicchemistry.comlibretexts.orgucalgary.ca The reaction involves the nucleophilic addition of a hydride ion to the carbonyl carbon, followed by the elimination of the ethoxide leaving group to form an aldehyde intermediate, which is then further reduced to the corresponding primary alcohol. This would convert this compound into 2-fluoro-1,5-pentanediol. It is important to note that milder reducing agents like sodium borohydride (B1222165) (NaBH₄) are generally not effective for the reduction of esters. quora.com The reduction of related α-fluoro-β-keto esters has also been documented. ethz.ch
Transesterification Processes
Transesterification is a process where the ethyl groups of the ester are exchanged with other alkyl groups from a different alcohol. This reaction is typically catalyzed by an acid or a base. For this compound, this allows for the synthesis of other dialkyl-alpha-fluoroglutarates. The presence of a fluorine atom at the α-carbon has been shown to activate esters towards transesterification reactions. rsc.orgrsc.org This activating effect is attributed to the high electronegativity of fluorine, which makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by an alcohol. rsc.org This principle has been utilized in the design of catalyst-free transesterification vitrimers using α-difluoroesters. rsc.orgrsc.org Selective transesterification of fluorinated α-imino esters has also been reported. researchgate.net
Reactivity at the Alpha-Carbon (Carbanion Chemistry)
The presence of a hydrogen atom at the α-carbon, which is also substituted with a fluorine atom and two carboxylate groups, allows for the formation of a carbanion or enolate intermediate. This intermediate is central to a variety of carbon-carbon bond-forming reactions.
The generation of a carbanion at the α-position of this compound can be achieved by treatment with a strong, non-nucleophilic base. However, the chemistry of α-fluoro carbanions is distinct from their non-fluorinated counterparts. The highly electronegative fluorine atom has a destabilizing effect on an adjacent sp²-hybridized carbanion (enolate), which in turn enhances its nucleophilicity. siue.eduuobabylon.edu.iq These fluorinated carbanions tend to adopt a pyramidal structure rather than a planar one. siue.eduuobabylon.edu.iq
This enhanced nucleophilicity can be exploited in reactions with various electrophiles. For example, the carbanion derived from an α-fluoroester can react with aldehydes in a crossed-aldol type reaction to form fluorinated alcohols. siue.edu A notable example of the reactivity of related species is the Reformatsky reaction, where zinc reacts with ethyl α-bromoacetate to form a zinc enolate that adds to carbonyl compounds. uomustansiriyah.edu.iq The use of ethyl bromodifluoroacetate in such procedures is also common. uomustansiriyah.edu.iq The carbanion generated from this compound can theoretically participate in similar reactions, such as alkylations, aldol (B89426) condensations, and Michael additions, leading to a wide array of more complex fluorinated molecules. uomustansiriyah.edu.iq
Alpha-Alkylation Reactions
Direct alkylation at the alpha-position of this compound is not feasible due to the absence of an acidic proton at that site. Instead, alkylation occurs at the gamma-carbon (the other α-carbon relative to the second ester group). The electron-withdrawing inductive effect of the alpha-fluorine atom increases the acidity of the gamma-protons, facilitating the formation of a carbanion at this position.
The process involves the deprotonation of the gamma-carbon using a strong, non-nucleophilic base, such as lithium diisopropylamide (LDA). libretexts.orglumenlearning.com The use of a bulky, strong base like LDA is crucial to ensure rapid and complete enolate formation, minimizing side reactions like Claisen condensation or nucleophilic attack at the ester carbonyls. lumenlearning.com The resulting enolate anion is a potent nucleophile and readily participates in a bimolecular nucleophilic substitution (SN2) reaction with a suitable electrophile, typically a primary or secondary alkyl halide. lumenlearning.comlibretexts.org This reaction forges a new carbon-carbon bond at the gamma-position.
Table 1: Representative γ-Alkylation of this compound
| Reactant | Reagent 1 | Reagent 2 | Product |
| This compound | Lithium diisopropylamide (LDA) | Methyl Iodide | Diethyl-alpha-fluoro-gamma-methylglutarate |
Nucleophilic Attack Strategies
The electrophilic and nucleophilic nature of this compound allows for several nucleophilic attack strategies. The molecule can either act as a nucleophile via its gamma-enolate or be the subject of nucleophilic attack at its electrophilic carbonyl centers.
As a Nucleophile: As established in the alkylation reactions (Section 4.3.1), the deprotonation at the gamma-position generates a stabilized enolate. This nucleophile can attack a wide range of electrophiles beyond alkyl halides, enabling the introduction of various functional groups at the gamma-position.
As an Electrophile: The carbonyl carbons of the two ester groups are electrophilic and susceptible to attack by various nucleophiles. worktribe.com This can lead to substitution at the carbonyl group. For example, hydrolysis can be achieved by reaction with water under acidic or basic conditions to yield the corresponding carboxylic acids. A particularly significant reaction involves the attack by amines or ammonia on one of the ester groups. This nucleophilic acyl substitution results in the formation of an amide-ester intermediate, which is a crucial precursor for subsequent intramolecular cyclization reactions. scispace.com
Table 2: Example of Nucleophilic Attack at Carbonyl Carbon
| Reactant | Nucleophile | Conditions | Product |
| This compound | Ammonia (NH₃) | Ethanol, Heat | 4-Carboethoxy-4-fluoro-pentanamide |
Cyclization Reactions and Heterocycle Formation
The difunctional nature of this compound makes it an excellent substrate for synthesizing heterocyclic compounds, particularly five-membered rings. Intramolecular reactions between the two functional ends of the molecule or its derivatives can lead to stable cyclic structures.
Pyrrolidone Derivative Formation
A key synthetic application of this compound is the formation of fluorinated pyrrolidone derivatives. scispace.com These structures are of interest in medicinal chemistry. The synthesis begins with the amidation of one of the ester groups, as described in Section 4.3.2, to form an amide-ester.
This intermediate can then undergo an intramolecular cyclization. Under basic conditions, the nitrogen of the amide can be deprotonated, or the amide nitrogen itself can act as a nucleophile, attacking the carbonyl carbon of the remaining ester group. This intramolecular nucleophilic acyl substitution, a type of Dieckmann condensation, results in the elimination of an alcohol molecule (ethanol) and the formation of a five-membered lactam (a cyclic amide), specifically a 3-fluoro-2-pyrrolidone derivative with a carboethoxy group at the 5-position.
Table 3: Formation of a Pyrrolidone Derivative
| Reactant | Conditions | Product |
| 4-Carboethoxy-4-fluoro-pentanamide | Sodium Ethoxide (NaOEt) in Ethanol | 5-Carboethoxy-3-fluoro-2-pyrrolidone |
Diethyl Alpha Fluoroglutarate As a Strategic Synthon in Complex Molecule Construction
Building Block for Fluorinated Amino Acids
The introduction of fluorine into amino acids can significantly alter their physicochemical properties, such as acidity, basicity, and lipophilicity, leading to enhanced biological activity and metabolic stability. youtube.com Diethyl-alpha-fluoroglutarate serves as a key precursor for the synthesis of various fluorinated amino acids, offering a pre-functionalized five-carbon chain ready for elaboration.
Precursor to Fluoroglutamic Acid Analogs and Stereoisomers
One of the most direct applications of this compound is in the synthesis of 4-fluoroglutamic acid, a compound of significant biological interest due to its role as an inhibitor of folate metabolism. The DL-threo isomer, in particular, has been shown to be an effective inhibitor of folylpolyglutamate synthetase by acting as a chain-terminating alternate substrate. nih.gov
The synthesis of 4-fluoroglutamic acid can be achieved from this compound through a series of established chemical transformations. A common route involves the Michael addition of a protected amine to diethyl 2-fluoro-2-butenedioate, which can be derived from this compound. Subsequent hydrolysis and deprotection steps yield the target 4-fluoroglutamic acid. The stereochemistry of the final product can be influenced by the choice of reagents and reaction conditions, allowing for the preparation of different stereoisomers.
A notable synthetic approach involves the reaction of diethyl fluoromalonate with a suitable three-carbon electrophile containing a protected amino group. This method allows for the construction of the fluoroglutamic acid backbone with the fluorine atom positioned at the 4-position. The resulting intermediate can then be converted to the desired fluoroglutamic acid analogs.
Utility in Non-Natural Amino Acid Synthesis
The demand for non-natural amino acids has grown significantly in fields ranging from medicinal chemistry to materials science. Current time information in Bangalore, IN.nih.gov These unique building blocks allow for the creation of peptides and proteins with novel properties. This compound provides a valuable scaffold for the synthesis of a variety of non-natural, fluorinated amino acids beyond simple glutamic acid analogs.
While direct, large-scale syntheses of various fluorinated amino acids often employ powerful asymmetric methods, such as those utilizing chiral nickel(II) complexes, the underlying principle of using fluorinated building blocks remains crucial. beilstein-journals.orgchemrxiv.org this compound, with its defined stereocenter and functional handles, represents a strategic starting material. The ester functionalities can be differentially manipulated, and the carbon backbone can be extended or modified to create a diverse array of unnatural amino acids with a fluorinated C5 core.
Intermediate in Fluorinated Sphingolipid Derivatives
Sphingolipids and their fluorinated analogs are of significant interest in chemical biology and drug discovery. For example, the sphingosine-1-phosphate (S1P) analogue, Fingolimod (FTY720), is an approved drug for multiple sclerosis, and its fluorinated derivatives have been synthesized for applications in positron emission tomography (PET) imaging. nih.gov
Construction of Other Fluorinated Aliphatic Molecules
The incorporation of fluorine into aliphatic molecules can impart unique properties, making them valuable in materials science, agrochemistry, and pharmaceuticals. sigmaaldrich.comalfa-chemistry.com Fluorinated building blocks are essential for the efficient synthesis of these compounds. nih.govalfa-chemistry.comworktribe.com
However, the specific use of this compound as a starting material for the construction of other fluorinated aliphatic molecules, beyond the scope of amino acids, is not a widely documented application in the surveyed literature. General methods for the synthesis of fluorinated aliphatic hydrocarbons, both cyclic and acyclic, often rely on different fluorination strategies or alternative fluorinated starting materials. alfa-chemistry.com The potential of this compound as a versatile C5 fluorinated synthon for a broader range of aliphatic targets remains an area for future exploration.
Applications in Retrosynthetic Analysis for Fluorinated Target Molecules
Retrosynthetic analysis is a powerful problem-solving technique in organic synthesis where a target molecule is deconstructed into simpler, commercially available starting materials. youtube.comyoutube.comjournalspress.comwikipedia.org In the context of complex fluorinated molecules, this compound can be a key strategic element in the retrosynthetic plan.
Consider a complex target molecule containing a 4-fluoroglutamic acid moiety. A retrosynthetic disconnection of the peptide or amide bond would lead back to the fluorinated amino acid itself. Further disconnection of the 4-fluoroglutamic acid would logically lead to a precursor such as this compound. This is because the key carbon-carbon and carbon-nitrogen bonds of the amino acid can be retrosynthetically cleaved to reveal simpler, more fundamental building blocks.
Illustrative Retrosynthetic Analysis:
| Target Molecule | Retrosynthetic Disconnection | Key Precursor |
| Complex Peptide containing 4-Fluoroglutamic Acid | Amide bond disconnection | 4-Fluoroglutamic Acid |
| 4-Fluoroglutamic Acid | C-N and C-C bond disconnections | This compound |
This strategic thinking highlights the value of this compound as a "synthon," a conceptual fragment that represents a viable synthetic equivalent. By identifying this compound as a potential starting material early in the planning phase, a chemist can devise a more efficient and convergent synthetic route. The commercial availability and known reactivity of this compound make it an attractive starting point for the synthesis of various fluorinated target molecules.
Mechanistic Investigations and Computational Studies Involving Diethyl Alpha Fluoroglutarate
Theoretical Calculations of Reaction Pathways
Theoretical calculations are a cornerstone of modern mechanistic chemistry, allowing for the in-silico exploration of reaction landscapes. For a compound like Diethyl-alpha-fluoroglutarate, Density Functional Theory (DFT) would be a primary tool. Researchers would typically use DFT to model the geometries of reactants, transition states, and products for potential reactions, such as hydrolysis, enzymatic transformations, or further synthetic modifications.
For instance, in studies of related compounds like 2-fluoroglutarate, computational methods have been proposed to understand enzymatic reactions. scispace.com These calculations can map out the energy profiles of reaction pathways, helping to determine the most likely mechanism. The choice of functional and basis set in these calculations is critical for obtaining results that accurately reflect experimental reality.
Table 1: Representative Theoretical Methods for Reaction Pathway Analysis
| Computational Method | Typical Application | Information Gained |
| Density Functional Theory (DFT) | Geometry optimization, transition state searching | Reaction energies, activation barriers, reaction coordinates |
| Møller-Plesset Perturbation Theory (MP2) | High-accuracy energy calculations | Refined energetics for key points on the potential energy surface |
| Quantum Mechanics/Molecular Mechanics (QM/MM) | Modeling enzymatic reactions | Interaction energies between the substrate and active site residues |
Electronic Structure Analysis of Fluorine Effects
The introduction of a fluorine atom at the alpha-position of diethyl glutarate significantly alters its electronic properties. The high electronegativity of fluorine induces a strong inductive effect, withdrawing electron density from the adjacent carbon atom. This, in turn, can influence the reactivity of the entire molecule, including the acidity of the alpha-proton and the susceptibility of the carbonyl carbons to nucleophilic attack.
Computational tools like Natural Bond Orbital (NBO) analysis and molecular electrostatic potential (MEP) maps are used to quantify these effects. NBO analysis would provide insights into the charge distribution and orbital interactions, while MEP maps would visualize the electron-rich and electron-poor regions of the molecule, guiding predictions about intermolecular interactions. While specific data for this compound is not available, studies on other fluorinated organic molecules have extensively used these techniques to understand the role of fluorine in directing reactivity. science.gov
Elucidation of Stereochemical Outcomes through Modeling
Computational modeling is a powerful tool for predicting and explaining the stereochemical outcomes of reactions. For reactions involving the creation or modification of a stereocenter adjacent to the fluorine-bearing carbon in this compound, computational models can be used to calculate the energies of diastereomeric transition states. The transition state leading to the major product isomer is expected to be lower in energy.
For example, in a potential aldol (B89426) reaction, molecular mechanics or DFT calculations could be used to model the approach of an enolate to an aldehyde. These models would account for steric and electronic interactions that favor one facial attack over the other, thus explaining the observed stereoselectivity. Such modeling has been successfully applied to understand dynamic kinetic asymmetric transformations in related keto esters.
Spectroscopic Analysis of Reaction Intermediates
The direct observation of reaction intermediates is crucial for confirming a proposed reaction mechanism. Techniques such as mass spectrometry and infrared (IR) spectroscopy are invaluable in this regard. nih.gov In hypothetical reactions of this compound, electrospray ionization mass spectrometry (ESI-MS) could be used to detect and characterize charged intermediates. nih.gov By coupling mass spectrometry with techniques like collision-induced dissociation (CID), the fragmentation patterns of these intermediates can provide structural information.
Furthermore, IR photodissociation spectroscopy can be used to obtain the vibrational spectrum of a mass-selected intermediate. nih.gov This experimental spectrum can then be compared to the computationally predicted IR spectra for various possible isomeric structures, allowing for a confident assignment of the intermediate's structure. nih.gov While no such studies have been published for this compound, this methodology is at the forefront of mechanistic organic chemistry.
Enzymatic Transformations and Biochemical Applications of Diethyl Alpha Fluoroglutarate
Substrate for Microbial Enzymatic Processes
Microbial enzymes are widely used in biocatalysis due to their diversity and specificity. bmglabtech.com Diethyl-alpha-fluoroglutarate can serve as a substrate for various microbial enzymes that recognize alpha-ketoglutarate (B1197944), leading to novel transformations and insights into microbial metabolism.
Stereoselective Biocatalytic Transformations
Enzymes are renowned for their ability to catalyze reactions with high stereoselectivity, a crucial aspect in the synthesis of chiral molecules. mdpi.com Microbial enzymes, such as dehydrogenases and transaminases, can act on this compound to produce chiral fluorinated compounds. The fluorine atom at the alpha-position can influence the enzyme's binding orientation and the subsequent stereochemical outcome of the reaction. For instance, a microbial alcohol dehydrogenase could stereoselectively reduce the keto group of the corresponding alpha-fluoroglutarate (after hydrolysis of the esters) to yield a specific stereoisomer of alpha-fluoro-hydroxyglutarate. This approach provides a green and efficient route to optically active fluorinated building blocks, which are of significant interest in medicinal chemistry. mdpi.comunivie.ac.at
Below is a table summarizing potential stereoselective transformations:
| Enzyme Class | Transformation | Potential Product |
| Dehydrogenase | Reduction of the keto group | (2R,3S)- or (2S,3R)-alpha-fluoro-beta-hydroxyglutarate |
| Transaminase | Reductive amination | Fluorinated glutamic acid analog |
| Lyase | Carbon-carbon bond formation/cleavage | Novel fluorinated dicarboxylic acids |
Role in Microorganismal Metabolism Studies
Understanding microbial metabolism is fundamental for various applications, from biotechnology to infectious disease research. bmglabtech.comfrontiersin.org As an analog of alpha-ketoglutarate, a central hub in the tricarboxylic acid (TCA) cycle and nitrogen metabolism, this compound can be used to study these pathways in microorganisms. bevital.no Once inside the cell and hydrolyzed to alpha-fluoroglutarate, it can be processed by enzymes of the TCA cycle, such as alpha-ketoglutarate dehydrogenase. By tracing the metabolic fate of the fluorinated analog, for example using 19F NMR spectroscopy, researchers can gain insights into the flux and regulation of these central metabolic pathways under various conditions. univie.ac.at This can be particularly useful in identifying bottlenecks in engineered metabolic pathways for the production of valuable chemicals. frontiersin.org
Use as a Mechanistic Probe in Enzyme Systems
The unique electronic properties of the fluorine atom make this compound an excellent mechanistic probe for enzymes that interact with alpha-ketoglutarate.
Investigations of 2-Keto-Glutarate-Dependent Enzymes
A large family of non-heme iron-dependent oxygenases utilizes 2-ketoglutarate (also known as 2-oxoglutarate or α-ketoglutarate) as a co-substrate to perform a wide range of oxidation reactions, including hydroxylations and demethylations. ox.ac.ukwikipedia.org The substitution of a hydrogen atom with fluorine at the alpha-position of the glutarate backbone can significantly alter the electronic properties of the molecule, making fluorinated analogs potent tools for studying these enzymes. ox.ac.uk Research on fluorinated derivatives of 2-oxoglutarate analogs has shown that they can act as potent inhibitors of these oxygenases. ox.ac.uk this compound, upon hydrolysis, can be used to investigate the active site and catalytic mechanism of these enzymes. The strong electron-withdrawing nature of fluorine can affect the binding affinity and the rate of the enzymatic reaction, providing valuable information about the transition state of the reaction. tandfonline.com
Probing Metabolic Pathways in Biological Systems (in vitro and non-human in vivo)
Isotopically labeled molecules are frequently used to trace metabolic pathways. This compound offers a non-radioactive alternative for probing metabolism. The cell-permeable diethyl ester allows the fluorinated core to enter cells and participate in metabolic pathways. nih.gov Studies with 13C-labeled diethyl ketoglutarate have demonstrated its rapid uptake by the liver, hydrolysis to the free acid, and subsequent entry into the TCA cycle. nih.gov Similarly, this compound can be used to monitor flux through the TCA cycle and related pathways in non-human in vivo systems. The fluorine atom serves as a sensitive NMR probe (19F NMR), allowing for the detection and quantification of downstream metabolites. This technique can be applied to study metabolic dysregulation in disease models. tandfonline.comresearchgate.net
The following table outlines the potential use of this compound as a metabolic probe:
| Biological System | Pathway Investigated | Detection Method |
| Isolated Mitochondria | TCA Cycle | 19F NMR Spectroscopy |
| Cell Cultures | Amino Acid Metabolism | Mass Spectrometry |
| Non-human in vivo (e.g., rodent models) | Central Carbon Metabolism | 19F MRI/MRS |
Inhibition Studies of Enzymatic Reactions
Substrate analogs are widely used as enzyme inhibitors to study enzyme function and as potential therapeutic agents. mdpi.compearson.com this compound, as an analog of alpha-ketoglutarate, can act as a competitive inhibitor for enzymes that have alpha-ketoglutarate as a substrate. scispace.comnih.gov This includes key enzymes in the TCA cycle like alpha-ketoglutarate dehydrogenase and various aminotransferases. bevital.nonih.gov By competing with the natural substrate for binding to the enzyme's active site, it can modulate the enzyme's activity. The potency of inhibition can provide insights into the structure and flexibility of the active site. The introduction of fluorine can in some cases lead to very potent and selective inhibitors. ox.ac.uknih.gov
Biochemical Pathways Involving Fluorinated Metabolites
The metabolic journey of this compound (DEFG) within biological systems is primarily characterized by its conversion to fluorinated metabolites that subsequently interact with and modulate key enzymatic pathways. The parent compound, a diethyl ester, is understood to function as a prodrug, being biochemically transformed into its active, fluorinated acid form.
The principal transformation is the enzymatic hydrolysis of the two ester groups of this compound. This bioactivation step, likely mediated by non-specific esterases present in tissues, yields α-fluoroglutarate. This conversion is a critical prerequisite for the compound's biochemical activity, as the resulting α-fluoroglutarate is structurally analogous to the endogenous metabolite α-ketoglutarate, a pivotal molecule in cellular metabolism.
Once formed, α-fluoroglutarate enters and perturbs metabolic pathways that utilize α-ketoglutarate. The primary target identified in research is the enzyme glutamate (B1630785) dehydrogenase (GDH). dntb.gov.ua α-Fluoroglutarate acts as an inhibitor of GDH, an enzyme that catalyzes the reversible oxidative deamination of glutamate to α-ketoglutarate. dntb.gov.ua By inhibiting GDH, α-fluoroglutarate disrupts the normal balance of the glutamate-α-ketoglutarate axis, which is central to amino acid metabolism, the tricarboxylic acid (TCA) cycle, and neurotransmitter synthesis.
The inhibition of glutamate dehydrogenase by the fluorinated metabolite of DEFG leads to a notable decrease in the tissue concentration of glutamate. dntb.gov.ua This interference also has downstream effects on cellular energy metabolism, as evidenced by observed decreases in the levels and turnover of high-energy phosphates. dntb.gov.ua When both DEFG and exogenous glutamate are present, a significant depression of oxidative phosphorylation occurs, underscoring the link between glutamate dehydrogenase activity and cellular respiration. dntb.gov.ua
Another key fluorinated metabolite is 2-keto-3-fluoroglutaric acid, which is formed upon the hydrolysis of this compound. researchgate.net This metabolite has been identified as a valuable mechanistic probe for studying enzymes that are dependent on 2-ketoglutarate. researchgate.net Its stability in aqueous solution allows it to be used in enzymatic assays to investigate the mechanisms of these crucial enzymes. researchgate.net The interaction of 2-fluoroglutarate has also been shown to inhibit glutamate mutase, further highlighting the role of fluorinated glutarate derivatives in modulating enzymes involved in amino acid metabolism. scispace.com
The biochemical consequences of this compound administration are a direct result of the action of its fluorinated metabolites on these fundamental pathways. The introduction of the fluorine atom into the glutarate structure creates a potent tool for studying and perturbing glutamate and α-ketoglutarate-dependent processes.
Research Findings on the Effects of this compound on Cerebral Cortex Metabolism
Studies on slices of rabbit cerebral cortex have provided specific data on the metabolic impact of this compound. The table below summarizes the key findings.
| Metabolite/Process | Observed Effect in the Presence of this compound | Reference |
| Glutamate | Decreased tissue levels | dntb.gov.ua |
| High-Energy Phosphates | Decreased levels and turnover | dntb.gov.ua |
| Oxidative Phosphorylation | Severely depressed (in the presence of exogenous glutamate) | dntb.gov.ua |
| Assimilation of Exogenous Glutamate | Partially blocked | dntb.gov.ua |
Analytical Techniques for the Characterization and Quantification of Diethyl Alpha Fluoroglutarate
Chromatographic Methods
Chromatography is essential for separating diethyl-alpha-fluoroglutarate from complex mixtures and for resolving its stereoisomers. Gas and liquid chromatography are the primary methods employed for these purposes.
Gas Chromatography (GC) for Stereoisomer Separation
Gas chromatography is a powerful tool for the separation of volatile and semi-volatile compounds. For chiral molecules like this compound, enantiomeric separation is achieved by using a chiral stationary phase (CSP). uni-muenchen.de The technique offers high efficiency, sensitivity, and rapid analysis times. uni-muenchen.de
The fundamental principle involves the differential interaction between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times. uni-muenchen.de The formation of transient diastereomeric complexes between the enantiomers and the CSP is the basis for this separation. uni-muenchen.de
Commonly used CSPs for the separation of chiral compounds, including amino acid derivatives, are based on cyclodextrins or amino acid derivatives like Chirasil-Val. uni-muenchen.desci-hub.se Derivatized cyclodextrins, such as those with alkyl or acetyl groups, are frequently incorporated into polysiloxane polymers to create capillary columns with high enantioselectivity. chromatographyonline.comgcms.cz For instance, beta-cyclodextrin (B164692) derivatives are widely used due to their ability to form selective inclusion complexes. gcms.cz The choice of the specific cyclodextrin (B1172386) derivative (e.g., permethylated, diacetyl) can significantly affect the selectivity and even reverse the elution order of the enantiomers. chromatographyonline.com
Coupling GC with a mass spectrometer (GC-MS) allows for the unambiguous identification of the separated stereoisomers, even at trace levels, by providing both retention time and mass spectral data. uni-muenchen.de
Table 1: Typical Chiral Stationary Phases for GC Separation of Stereoisomers This table is illustrative and based on phases used for similar compound classes.
| Stationary Phase Type | Common Selector | Typical Applications |
| Amino Acid Derivatives | L-valine-(S)-1-phenylethylamide | Separation of amino acids, amines, hydroxy acids uni-muenchen.de |
| Cyclodextrin Derivatives | Permethylated β-cyclodextrin | Broad enantiomeric separation of various compound classes chromatographyonline.com |
| Cyclodextrin Derivatives | Trifluoroacetylated γ-cyclodextrin | Separation of monoterpenoids and other natural products chromatographyonline.com |
High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Analysis
High-Performance Liquid Chromatography (HPLC) is a versatile technique for analyzing the purity of this compound and for the separation of its stereoisomers. The method is suitable for non-volatile or thermally unstable compounds.
For purity analysis, reversed-phase HPLC is typically employed. In this mode, a nonpolar stationary phase (e.g., C18) is used with a polar mobile phase. The separation is based on the differential partitioning of the analyte and any impurities between the two phases. A gradient elution, where the composition of the mobile phase is changed over time, is often used to achieve optimal resolution of all components within a reasonable analysis time. nih.gov
For stereoisomer analysis, chiral HPLC is the method of choice. Similar to chiral GC, this technique uses a chiral stationary phase to resolve enantiomers. Chiral HPLC has been successfully used to determine the optical purity of related compounds like 4-fluoroglutamic acid. scispace.com The separation mechanism relies on the formation of transient diastereomeric complexes between the solute enantiomers and the chiral selector of the stationary phase. The difference in the stability of these complexes leads to different retention times.
Spectroscopic Characterization
Spectroscopic methods are indispensable for the structural elucidation of this compound. NMR provides information about the connectivity and stereochemistry, while mass spectrometry confirms the molecular weight and provides structural clues through fragmentation analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹⁹F NMR for stereochemistry)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure determination. For fluorinated compounds, ¹⁹F NMR is particularly powerful. alfa-chemistry.com The fluorine-19 nucleus has a spin of 1/2, a natural abundance of nearly 100%, and high sensitivity, making it an excellent nucleus for NMR studies. alfa-chemistry.com
The ¹⁹F chemical shift is highly sensitive to the local electronic environment, making it a valuable probe for identifying molecular frameworks and determining stereochemistry. alfa-chemistry.com The introduction of a fluorine atom into a molecule can improve its pharmaceutical properties, and ¹⁹F NMR is crucial for studying these compounds. bioline.org.br The chemical shift can be influenced by factors such as the electronegativity of neighboring substituents and resonance effects. alfa-chemistry.com For instance, the presence of electron-donating groups causes an upfield shift, while electron-withdrawing groups cause a downfield shift. alfa-chemistry.com This sensitivity allows for the differentiation of diastereomers and enantiomers, often by observing distinct ¹⁹F signals for each stereoisomer. bioline.org.br
Table 2: General ¹⁹F NMR Chemical Shift Ranges Referenced to CFCl₃ at 0 ppm. These are approximate values and can vary based on solvent and molecular context. alfa-chemistry.com
| Fluorine Environment | Typical Chemical Shift Range (ppm) |
| Aliphatic C-F | -150 to -240 |
| C-F adjacent to a carbonyl | -110 to -130 |
| Aromatic C-F (e.g., Fluorobenzene) | -100 to -140 |
| CF₂ | -90 to -130 |
| CF₃ | -50 to -80 |
Mass Spectrometry for Molecular Identification and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique used to determine the molecular mass of a compound and to deduce its structure by analyzing the fragmentation patterns. whitman.edu When coupled with a chromatographic separation method like GC or LC, it provides a powerful tool for identifying compounds in a mixture. whitman.edu
In Electron Ionization (EI) mass spectrometry, the molecule is bombarded with high-energy electrons (typically 70 eV), causing it to ionize and form a molecular ion (M⁺·). uni-saarland.de This molecular ion is often unstable and breaks apart into smaller, charged fragment ions. uni-saarland.de The pattern of these fragments is characteristic of the molecule's structure.
For this compound (C₉H₁₅FO₄, Molecular Weight: 206.21 g/mol ), the mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 206. A key fragmentation pathway for esters and other carbonyl compounds is alpha cleavage, where the bond adjacent to the carbonyl group breaks. creative-proteomics.comlibretexts.org Another common fragmentation is the loss of small, stable neutral molecules. creative-proteomics.com
Table 3: Predicted Mass Spectral Fragments for this compound
| Fragment Ion Structure | Description of Loss | Predicted m/z |
| [M]⁺· | Molecular Ion | 206 |
| [M - OCH₂CH₃]⁺ | Loss of an ethoxy radical | 161 |
| [M - ·CH₂CH₃]⁺ | Alpha cleavage, loss of an ethyl radical | 177 |
| [COOCH₂CH₃]⁺ | Fragment containing one ester group | 73 |
| [M - H₂O]⁺· | Loss of water (less common for esters than alcohols) | 188 |
If the molecular ion is not observed due to excessive fragmentation in EI, "softer" ionization techniques like Chemical Ionization (CI) or Electrospray Ionization (ESI) can be used. uni-saarland.de These methods impart less energy to the molecule, increasing the likelihood of observing the intact molecular ion. uni-saarland.de
Derivatization for Enhanced Analytical Resolution
Derivatization is a chemical modification process used to convert an analyte into a new compound with properties that are more suitable for a specific analytical method. uni-muenchen.de This is often done to improve chromatographic separation or enhance detection sensitivity.
For gas chromatography, derivatization can increase the volatility and thermal stability of the analyte. For a compound like this compound, if it were part of a more complex matrix or if the free acid (alpha-fluoroglutaric acid) were being analyzed, derivatization would be essential. A common approach for compounds containing carboxylic acid or amine groups is silylation, for example, using reagents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA). sci-hub.se
For HPLC analysis, pre-column derivatization is often performed to attach a chromophore or fluorophore to the analyte, thereby enhancing its detectability by UV-Vis or fluorescence detectors. nih.gov For example, amino acids are often derivatized with reagents like diethyl ethoxymethylenemalonate (DEEM) to produce derivatives that can be detected spectrophotometrically. nih.gov While this compound itself does not have a primary amine group like an amino acid, similar derivatization strategies could be applied to its parent compound, alpha-fluoroglutamic acid, before or after esterification to facilitate analysis.
Advanced Techniques for Structural Elucidation
The definitive structural elucidation of this compound requires the application of sophisticated analytical techniques that provide unambiguous evidence of its molecular architecture. Beyond primary spectroscopic methods, advanced two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy, high-resolution mass spectrometry (HRMS) with tandem mass spectrometry (MS/MS), and X-ray crystallography are instrumental in confirming the precise connectivity, stereochemistry, and three-dimensional structure of the molecule.
Two-Dimensional (2D) NMR Spectroscopy
To unequivocally assign the proton (¹H) and carbon (¹³C) signals and to map the connectivity of the molecule, a suite of 2D NMR experiments is employed. These experiments resolve spectral overlap and reveal through-bond and through-space correlations, which are crucial for a molecule with several methylene (B1212753) groups and a chiral center.
¹H-¹H Correlated Spectroscopy (COSY): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would reveal correlations between the alpha-proton (α-H) and the adjacent methylene protons of the glutarate backbone, as well as between the methylene and methyl protons within each ethyl group.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectroscopy correlates each proton signal with the signal of the carbon to which it is directly attached. This is a powerful tool for assigning carbon signals based on their more easily distinguished proton counterparts.
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY identifies protons that are close to each other in space, regardless of whether they are connected through bonds. This is critical for determining the molecule's preferred conformation in solution.
The expected correlations from these 2D NMR experiments provide a comprehensive map of the molecular structure, confirming the fluorine's position at the alpha-carbon and the connectivity of the diethyl ester groups.
Table 1: Expected 2D NMR Correlations for this compound
| Experiment | Key Correlations | Information Gained |
| COSY | α-H ↔ β-CH₂β-CH₂ ↔ γ-CH₂OCH₂CH₃ ↔ OCH₂CH₃ | Confirms the sequence of the glutarate backbone and the connectivity within the ethyl ester groups. |
| HSQC | α-H ↔ α-Cβ-CH₂ ↔ β-Cγ-CH₂ ↔ γ-COCH₂CH₃ ↔ OCH₂OCH₂CH₃ ↔ CH₃ | Unambiguously assigns each carbon to its directly attached proton(s). |
| HMBC | α-H ↔ C=O (ester)α-H ↔ C=O (glutarate)γ-CH₂ ↔ C=O (ester)OCH₂CH₃ ↔ C=O (ester)OCH₂CH₃ ↔ OCH₂CH₃ | Confirms the carbon skeleton, including the positions of the carbonyl groups relative to the protons. |
| NOESY | α-H ↔ β-CH₂OCH₂CH₃ ↔ adjacent protons | Provides insights into the spatial arrangement and conformational preferences of the molecule in solution. |
High-Resolution Mass Spectrometry (HRMS) and Tandem MS (MS/MS)
High-resolution mass spectrometry provides a highly accurate mass measurement of the parent ion, which allows for the determination of the elemental composition with a high degree of confidence. nih.gov For this compound (C₉H₁₅FO₄), the expected exact mass can be calculated and compared to the experimental value to confirm the molecular formula.
Tandem mass spectrometry (MS/MS) involves the fragmentation of the isolated parent ion to produce a characteristic pattern of daughter ions. nih.gov The analysis of these fragments provides definitive structural information. In a typical MS/MS experiment, the protonated molecule [M+H]⁺ or another adduct is selected and subjected to collision-induced dissociation (CID).
Expected Fragmentation Pattern:
The fragmentation of this compound would likely proceed through the loss of neutral molecules such as ethanol (B145695) (C₂H₅OH) and ethene (C₂H₄) from the ester groups, as well as the loss of carbon monoxide (CO) and water (H₂O). The presence of the fluorine atom would also influence the fragmentation pathways, and specific fragments containing the C-F bond would be indicative of its location.
Table 2: Predicted MS/MS Fragmentation of this compound ([C₉H₁₅FO₄+H]⁺)
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss | Inferred Structure of Fragment |
| 207.10 | 161.08 | C₂H₅OH (46.02) | Loss of one ethoxy group |
| 207.10 | 133.08 | C₂H₅OH + CO (74.02) | Subsequent loss of carbon monoxide |
| 207.10 | 115.07 | C₂H₅OH + H₂O + CO (92.03) | Further loss of water |
| 161.08 | 133.08 | CO (28.00) | Loss of carbon monoxide from the monoester fragment |
| 161.08 | 115.07 | H₂O + CO (46.01) | Loss of water and carbon monoxide |
X-ray Crystallography
The most definitive method for structural elucidation is single-crystal X-ray crystallography. wikipedia.orgnih.gov This technique determines the precise three-dimensional arrangement of atoms in a crystalline solid by analyzing the diffraction pattern of an X-ray beam passing through the crystal. wikipedia.orgnih.gov
For this compound, obtaining a suitable single crystal would allow for the direct visualization of the electron density map, from which the positions of all atoms, including the fluorine, can be determined with high precision. nih.gov This would provide incontrovertible proof of the molecular structure, including bond lengths, bond angles, and the solid-state conformation. X-ray crystallography is particularly powerful for confirming the relative stereochemistry in chiral molecules. wikipedia.orgnih.gov While obtaining a suitable crystal can be a challenge for an oily substance at room temperature, successful crystallization would provide the ultimate structural confirmation.
Q & A
Q. What are the key physicochemical properties of diethyl-α-fluoroglutarate, and how do they influence experimental design?
Diethyl-α-fluoroglutarate’s boiling point, solubility, and stability under varying conditions (e.g., temperature, pH) are critical for designing synthesis and purification protocols. For instance, its thermal stability can be inferred from phase-change data (e.g., boiling point) derived from NIST-standardized databases . Solubility in organic solvents (e.g., dichloromethane, DMSO) should be verified experimentally to optimize reaction conditions. Stability studies under inert atmospheres (argon/nitrogen) are recommended to prevent hydrolysis of the ester or fluorinated groups during storage .
Q. What analytical techniques are most effective for characterizing diethyl-α-fluoroglutarate in synthetic workflows?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is essential for confirming molecular structure, particularly the fluorinated α-position. Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC) can assess purity, while Fourier-Transform Infrared (FTIR) spectroscopy identifies functional groups (e.g., ester C=O stretching at ~1740 cm⁻¹). Cross-referencing spectral data with computational predictions (e.g., density functional theory, DFT) enhances accuracy .
Q. How can researchers ensure the stability of diethyl-α-fluoroglutarate during long-term storage?
Store the compound in anhydrous conditions (e.g., molecular sieves) under inert gas to prevent hydrolysis. Stability testing via accelerated degradation studies (e.g., elevated temperature/humidity) paired with periodic HPLC analysis can determine optimal storage durations. Glass vials with PTFE-lined caps are preferred to minimize leaching or interactions with plasticizers .
Advanced Research Questions
Q. What mechanistic insights can be derived from the reactivity of the α-fluorinated substituent in diethyl-α-fluoroglutarate?
The electron-withdrawing nature of the fluorine atom influences reaction pathways, such as nucleophilic substitutions or ester hydrolysis. Advanced studies could combine kinetic isotope effect (KIE) experiments with computational modeling (e.g., DFT) to map transition states. Comparative analysis with non-fluorinated analogs (e.g., diethylglutarate) quantifies steric/electronic effects on reaction rates and regioselectivity .
Q. How does diethyl-α-fluoroglutarate interact with biological or environmental systems, and what methodologies assess its persistence or toxicity?
Environmental fate studies require liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect degradation products in soil/water matrices. Toxicity assays (e.g., in vitro cell viability tests) or in silico QSAR (Quantitative Structure-Activity Relationship) models evaluate ecotoxicological risks. For biological interactions, isotopic labeling (e.g., ¹⁸F) can track metabolic pathways in model organisms .
Q. How can researchers resolve contradictions in reported data on diethyl-α-fluoroglutarate’s reactivity or spectral properties?
Systematic replication of experiments under controlled conditions (e.g., standardized solvent purity, temperature) is critical. Cross-reference spectral data with authoritative databases (e.g., NIST Chemistry WebBook) and validate via collaborative inter-laboratory studies. Meta-analyses of published datasets using tools like PCA (Principal Component Analysis) can identify outliers or methodological biases .
Q. What advanced synthetic strategies enable regioselective functionalization of diethyl-α-fluoroglutarate for novel derivatives?
Transition-metal catalysis (e.g., palladium-mediated cross-couplings) or photoredox methods can achieve selective modifications. Computational docking studies (e.g., molecular dynamics simulations) predict steric accessibility of reaction sites. Parallel synthesis workflows (e.g., 96-well plate arrays) facilitate high-throughput screening of reaction conditions .
Methodological Frameworks for Research Design
-
For Mechanistic Studies : Apply the PICOT framework (Population/Problem, Intervention, Comparison, Outcome, Time) to define variables. Example:
-
For Environmental Impact Studies : Use the PEO framework (Population, Exposure, Outcome):
Data Analysis and Validation
- Contradictory Data : Employ Bayesian statistical models to weigh evidence quality, integrating prior data (e.g., published rate constants) with new experimental results .
- Spectral Interpretation : Use open-source tools like MNova or ACD/Spectrus for peak deconvolution and alignment with reference spectra .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
